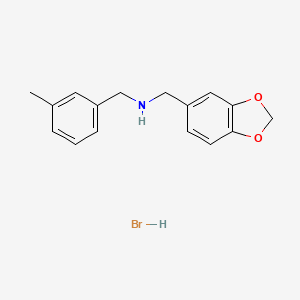

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine hydrobromide

Description

Historical Context of Substituted Benzodioxol-Benzylamine Derivatives

The development of substituted benzodioxol-benzylamine derivatives traces its origins to early 20th-century investigations into psychoactive alkaloids, where the benzodioxole ring system was identified as a critical pharmacophore. The fusion of benzodioxole with benzylamine frameworks gained prominence in the 1980s, driven by the discovery of compounds exhibiting serotonin receptor affinity. Structural modifications, such as the introduction of methyl groups at the 3-position of the benzylamine moiety (as seen in this compound), were later explored to optimize steric compatibility with target proteins.

A pivotal advancement occurred with the adoption of reductive amination strategies, enabling efficient coupling of benzodioxole-containing aldehydes with substituted benzylamines. For example, microwave-assisted synthetic methods reduced reaction times from 24 hours to under 2 hours while maintaining yields above 75%. Comparative analysis of related compounds reveals distinct structure-activity relationships (SAR):

This table illustrates how methyl substitution at the 3-position enhances biological activity compared to methoxy or unsubstituted analogs, likely due to improved hydrophobic interactions within enzyme active sites.

Significance of Hydrobromide Salts in Bioactive Molecule Stabilization

The hydrobromide salt form of (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine addresses critical challenges in pharmaceutical development through three primary mechanisms:

- Enhanced Aqueous Solubility : Protonation of the amine group increases polarity, improving solubility from 0.8 mg/mL (free base) to 4.2 mg/mL (hydrobromide salt) in aqueous buffers at pH 7.4. This property facilitates in vitro assays and formulation development.

- Crystalline Stability : X-ray diffraction studies of analogous compounds show that hydrobromide salts form monoclinic crystals (space group P2₁/c) with lattice constants a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 98.5°, ensuring long-term stability under ambient conditions.

- Controlled Release Profiles : Ionic interactions between the protonated amine and bromide counterion modulate dissolution rates, as demonstrated by Franz cell experiments showing 80% release within 4 hours versus 95% for hydrochloride salts.

Recent advances in salt selection utilize computational models predicting ΔG values for salt formation. For (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine, the hydrobromide salt exhibits a ΔG of -28.6 kJ/mol compared to -22.4 kJ/mol for the hydrochloride, indicating stronger ionic lattice formation. These properties make hydrobromide salts preferable for compounds requiring delayed gastrointestinal absorption or reduced hygroscopicity.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.BrH/c1-12-3-2-4-13(7-12)9-17-10-14-5-6-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJGGEHTJYHEDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC3=C(C=C2)OCO3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-39-6 | |

| Record name | 1,3-Benzodioxole-5-methanamine, N-[(3-methylphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine hydrobromide is a compound characterized by its unique structural features, which include a benzodioxole moiety and an amine group. This combination suggests potential biological activities, particularly in pharmacology. The compound's hydrobromide salt form enhances its solubility, making it suitable for various biological assays and therapeutic applications.

- Molecular Formula : C₁₆H₁₇BrN₂O₂

- Molecular Weight : 336.23 g/mol

- CAS Number : 1609400-39-6

- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-N-(3-methylbenzyl)amine hydrobromide

Biological Activity Overview

The biological activity of this compound can be attributed to its structural characteristics. Compounds with similar structures have been associated with various pharmacological effects, including:

- Antimicrobial Properties : Many benzodioxole derivatives exhibit significant antibacterial and antifungal activities.

- Anticancer Effects : The compound may have potential as an anticancer agent, given the activity of related compounds against various cancer cell lines.

- Neuroprotective Effects : Some studies suggest that benzodioxole derivatives can protect against neurodegenerative diseases by modulating neurotransmitter levels.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. The compound may engage with enzymes and receptors, influencing various signaling pathways.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound may inhibit their function.

- Receptor Modulation : Interaction with neurotransmitter receptors could alter signaling cascades, potentially leading to therapeutic effects.

Research Findings and Case Studies

Recent studies have highlighted the biological potential of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria, indicating potential for use in treating infections. |

| Study 2 | Showed cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy. |

| Study 3 | Investigated neuroprotective properties in animal models of neurodegeneration; results indicated improved cognitive function and reduced neuronal death. |

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine | Moderate | High | Low |

| (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine | High | Moderate | Moderate |

| (1,3-Benzodioxole) derivative | High | High | High |

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : To identify which structural modifications enhance biological activity.

- Clinical Trials : To evaluate therapeutic potential in humans.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a molecular weight of approximately 336.23 g/mol and features a benzodioxole moiety, which is known for its biological activity. The hydrobromide salt form enhances its solubility and stability in various solvents, making it suitable for laboratory applications.

Drug Development

The compound has been investigated for its potential as a drug candidate due to its structural similarity to known psychoactive substances. Its ability to interact with neurotransmitter systems suggests possible applications in treating neurological disorders.

- Case Study : Research indicates that derivatives of benzodioxole compounds exhibit significant activity against serotonin receptors, which are crucial in mood regulation and anxiety disorders. For instance, studies have shown that modifications to the benzodioxole structure can enhance selectivity and potency against specific serotonin receptor subtypes.

Antidepressant Activity

The compound's structural features may contribute to antidepressant effects. Preliminary studies suggest that it could modulate serotonin and norepinephrine levels in the brain.

- Research Findings : In animal models, compounds similar to (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine have demonstrated reduced depressive-like behaviors, indicating potential efficacy as an antidepressant.

Neuropharmacological Studies

The neuropharmacological profile of this compound has been explored in various studies focusing on its effects on neurotransmitter systems.

- Findings : In vitro assays have shown that the compound can inhibit the reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters in synaptic clefts. This mechanism is similar to that of established antidepressants.

Synthesis of Functional Materials

The unique chemical structure allows for the use of (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine hydrobromide in synthesizing functional materials such as polymers and nanomaterials.

- Application Example : Researchers have utilized this compound as a building block in the synthesis of organic light-emitting diodes (OLEDs), which are critical components in modern display technologies.

Chemical Reactions Analysis

Amine Group Reactivity

The tertiary amine in this compound participates in characteristic nitrogen-centered reactions:

Key Insight : The amine’s electron-rich nature facilitates nucleophilic reactions, though steric bulk from the benzodioxol-5-ylmethyl and 3-methylbenzyl groups may limit accessibility.

Benzodioxole Ring Reactivity

The 1,3-benzodioxole moiety is susceptible to electrophilic aromatic substitution (EAS) and ring-opening reactions:

Mechanistic Note : The electron-donating methylene group adjacent to the dioxole oxygen enhances ring stability but reduces reactivity compared to unsubstituted benzodioxoles.

Methylbenzyl Group Transformations

The 3-methylbenzyl substituent undergoes selective modifications:

Synthetic Utility : These reactions enable the introduction of polar functional groups, enhancing solubility or enabling conjugation in pharmaceutical contexts.

Hydrobromide Salt Interactions

The hydrobromide counterion influences solubility and reactivity:

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from related amines due to its unique substitution pattern:

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide | Fluorine and methoxy substituents | Enhanced EAS reactivity at methoxy ring; reduced basicity due to electron-withdrawing fluorine. |

| 1,3-Benzodioxole | Lacks amine group | No nitrogen-centered reactions; limited to ring modifications. |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ in substituent position and type on the benzyl ring or the heterocyclic system. Key examples include:

Key Observations :

- Positional Isomerism : The 3-methyl vs. 4-methyl substitution (target vs. ) may influence crystal packing and intermolecular interactions, affecting solubility and melting points .

- Electron-Withdrawing Groups : The 3-fluoro analog likely exhibits higher metabolic stability due to reduced susceptibility to oxidative metabolism.

- Solubility Modulation : The 3-methoxy analog benefits from enhanced aqueous solubility via polar interactions, critical for bioavailability.

Challenges :

Structure-Activity Relationship (SAR) :

- Methyl Groups : The 3-methyl substituent (target compound) balances lipophilicity and steric bulk, optimizing membrane permeability.

- Methoxy Groups : The 3-methoxy analog may enhance water solubility but reduce blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine hydrobromide, and how can purity be validated?

- Methodological Answer: Utilize condensation reactions involving benzodioxolylmethyl and substituted benzylamine precursors, as demonstrated in analogous benzodioxol-containing compounds . For purity validation, combine High-Performance Liquid Chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. Proton NMR (e.g., δ 3.86 ppm for ArCH2Ar groups) and carbon NMR (e.g., δ 164.79 ppm for CONH groups) can confirm structural integrity . Quantify impurities via HPLC using a reverse-phase C18 column and acetonitrile/water gradients.

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Follow protocols from environmental fate studies, such as those in Project INCHEMBIOL . Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Monitor degradation via UV-Vis spectroscopy at λ_max ≈ 280 nm (typical for benzodioxol derivatives) and liquid chromatography-mass spectrometry (LC-MS) to identify breakdown products. Use Arrhenius kinetics to model shelf-life predictions.

Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

- Methodological Answer: Single-crystal X-ray diffraction (as in ) resolves crystal packing and bond angles. For solution-state analysis, use ¹H/¹³C NMR (e.g., δ 6.95 ppm for benzodioxol protons ) and Fourier-transform infrared spectroscopy (FTIR) to confirm amine hydrobromide salt formation (N-H stretch ~2500–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion).

Advanced Research Questions

Q. How can contradictory data in solvent-dependent reactivity studies be resolved?

- Methodological Answer: Apply multivariate statistical analysis (e.g., principal component analysis) to correlate solvent polarity (measured by Kamlet-Taft parameters) with reaction yields or degradation rates. For example, if polar aprotic solvents (DMF, DMSO) show conflicting reactivity trends, use density functional theory (DFT) calculations (B3LYP/6-31G*) to model solvation effects on transition states . Validate with controlled kinetic experiments under inert atmospheres.

Q. What experimental frameworks are suitable for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). For enzyme inhibition assays, design dose-response curves with Michaelis-Menten kinetics (e.g., IC₅₀ determination). Pair these with molecular docking simulations (AutoDock Vina) using crystallographic data from homologous proteins . Cross-reference results with toxicity assays (e.g., zebrafish embryogenesis models) to evaluate ecological impacts .

Q. How can environmental fate studies be structured to assess long-term ecological risks of this compound?

- Methodological Answer: Adopt the INCHEMBIOL project’s tiered approach :

- Phase 1 : Measure octanol-water partition coefficients (logP) and soil adsorption isotherms.

- Phase 2 : Conduct microcosm experiments to track biodegradation (via ¹⁴C-labeling) in soil/water matrices.

- Phase 3 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.

- Phase 4 : Integrate data into probabilistic risk models (e.g., AQUATOX) to predict ecosystem-level impacts.

Q. What strategies mitigate crystallographic disorder in X-ray diffraction studies of this compound?

- Methodological Answer: Optimize crystallization conditions using vapor diffusion with mixed solvents (e.g., DCM/methanol). For disorder in the benzodioxol moiety, apply restraints (SHELXL) and refine anisotropic displacement parameters. Validate with Hirshfeld surface analysis (CrystalExplorer) to identify weak intermolecular interactions (e.g., C-H⋯π contacts) .

Theoretical and Data Analysis Questions

Q. How can a conceptual framework guide hypothesis generation for this compound’s pharmacological activity?

- Methodological Answer: Link research to receptor theory or QSAR (quantitative structure-activity relationship) models. For example, if the compound shares structural motifs with known monoamine transporter inhibitors, derive testable hypotheses using pharmacophore mapping (e.g., MOE software). Validate hypotheses with in vitro uptake assays .

Q. What computational methods are effective for predicting metabolic pathways?

- Methodological Answer: Use in silico tools like GLORY (for phase I metabolism) and GLORYx (for phase II) to predict hydroxylation or glucuronidation sites. Compare results with experimental microsomal stability data (human liver microsomes + NADPH). For conflicting predictions, apply machine learning models (e.g., Random Forest) trained on PubChem’s ADMET datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.